6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core The sulfamoylphenyl group is then attached via nucleophilic substitution reactions, and the final carboxamide moiety is introduced through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 6-chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro-substituted imidazo[1,2-a]pyridine ring and the sulfamoylphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H15ClN4O3S |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3S/c17-12-3-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-1-4-13(5-2-11)25(18,23)24/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,23,24) |
InChI Key |
RAORRQBVLRSJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.